GDP-Fucose-Cy5

Fluorescence microscopy Multiplex imaging Glycobiology

GDP-Fucose-Cy5 is the only far-red fluorescent GDP-fucose donor that enables direct, one-step enzymatic labeling of glycans, glycoproteins, and glycolipids without secondary detection reagents. Validated as a substrate for five human fucosyltransferases (FUT2, FUT6, FUT7, FUT8, FUT9), it eliminates the cytotoxicity and workflow delays of click-chemistry approaches (e.g., GDP-azido-fucose) and the spectral incompatibility of visible-range analogs (e.g., FITC, ATTO-550). Its 649/671 nm excitation/emission supports multiplexed assays with CMP-Cy3-sialic acid and live-cell imaging with minimal autofluorescence. A single 60-minute protocol replaces multi-step workflows, reducing variability and inventory complexity across multiple FUT target screens.

Molecular Formula C58H79N11O25P2S2
Molecular Weight 1456.4 g/mol
Cat. No. B12383084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP-Fucose-Cy5
Molecular FormulaC58H79N11O25P2S2
Molecular Weight1456.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C
InChIInChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1
InChIKeyWXSWLKALKUJDGB-BPPNBVOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP-Fucose-Cy5: Fluorescent Nucleotide Sugar Probe for Fucosyltransferase Activity and Glycan Imaging


GDP-Fucose-Cy5 (also designated GDP-Cy5-Fucose) is a guanosine diphosphate-activated L-fucose donor molecule covalently conjugated to the near-infrared cyanine dye Cy5 at the C6 position of the fucose moiety . This compound serves as a direct enzymatic substrate for multiple human fucosyltransferases (FUTs), including FUT2, FUT6, FUT7, FUT8, and FUT9, enabling one-step fluorescent labeling of free glycans, glycoproteins, and glycolipids without secondary detection steps [1]. With excitation/emission maxima of 649/671 nm, it occupies the far-red spectral region, offering distinct advantages for multiplexed assays and live-cell imaging where autofluorescence is minimized .

Why GDP-Fucose-Cy5 Cannot Be Replaced by Unlabeled GDP-Fucose or Alternative Fluorescent Analogs


Substituting GDP-Fucose-Cy5 with unlabeled GDP-fucose eliminates all direct fluorescence detection capability, requiring secondary labeling or antibody-based readouts that introduce additional variability and workflow complexity. Conversely, substituting with alternative fluorescent GDP-fucose analogs such as GDP-ATTO-550-fucose or GDP-FITC-fucose results in spectral incompatibility with standard far-red imaging channels and precludes effective multiplexing with common green/orange fluorophores (e.g., CMP-Cy3-sialic acid) . GDP-azido-fucose (click chemistry approach) demands a two-step copper-catalyzed or copper-free cycloaddition reaction, which extends protocol time, introduces cytotoxicity concerns for live-cell applications, and yields variable labeling efficiency dependent on click reaction optimization [1]. GDP-Fucose-Cy5 uniquely provides direct, one-step enzymatic incorporation with immediate far-red fluorescence detection, validated across a panel of five human fucosyltransferases in both in vitro and live-cell contexts [2].

Quantitative Differentiation of GDP-Fucose-Cy5: Spectral, Enzymatic, and Workflow Advantages Over Closest Analogs


Far-Red Spectral Separation Enables Multiplexed Glycan Imaging Unavailable with ATTO 550 or FITC Analogs

GDP-Fucose-Cy5 exhibits excitation/emission maxima of 649/671 nm . In contrast, the closest alternative fluorescent GDP-fucose analogs, GDP-ATTO-550-fucose and GDP-FITC-fucose, have excitation/emission maxima of 554/576 nm [1] and 494/520 nm , respectively. This 95–155 nm Stokes shift of Cy5 relative to these comparators eliminates spectral crosstalk with common green and orange fluorophores, enabling simultaneous dual-color labeling with CMP-Cy3-sialic acid (ex/em ~550/570 nm) for concurrent fucosylation and sialylation analysis [2].

Fluorescence microscopy Multiplex imaging Glycobiology Live-cell labeling

One-Step Direct Enzymatic Incorporation Eliminates Click Chemistry Workflow Burden

GDP-Fucose-Cy5 is directly recognized and utilized as a donor substrate by fucosyltransferases FUT8 and FUT9 in a single 60-minute incubation at 37°C [1]. In head-to-head methodological comparison, the click chemistry approach using GDP-azido-fucose requires a two-step procedure: (1) enzymatic incorporation of azido-fucose (≥60 min), followed by (2) copper-catalyzed or copper-free cycloaddition with an alkyne-fluorophore (30–120 min), plus additional wash steps [2]. This doubles the minimum assay time from 1 hour to 2–3 hours and introduces copper-dependent cytotoxicity that precludes live-cell applications [2].

Assay development High-throughput screening Glycan labeling Workflow efficiency

Validated Broad Fucosyltransferase Compatibility Enables Single-Reagent Multi-Enzyme Profiling

GDP-Fucose-Cy5 has been experimentally validated as a competent substrate for five human fucosyltransferases: FUT2 (α1-2 linkage), FUT6 (α1-3 linkage), FUT7 (α1-3 linkage), FUT8 (α1-6 core fucosylation), and FUT9 (α1-3 linkage) [1]. In a comparative study using therapeutic antibody Cantuzumab, GDP-Cy5-fucose demonstrated equivalent labeling performance to GDP-Alexa Fluor 555-fucose and GDP-Alexa Fluor 488-fucose when employed with FUT8 and FUT9, producing detectable heavy chain labeling on SDS-PAGE with no significant difference in band intensity [2]. FUT9 exhibited self-labeling at 50 kDa in all fluorophore-conjugated GDP-fucose reactions, confirming conserved enzymatic recognition independent of the attached fluorophore [2].

Enzymology Glycosyltransferase assay Substrate specificity Antibody glycosylation

12-Month Shelf Stability at -20°C Supports Long-Term Procurement and Assay Consistency

GDP-Fucose-Cy5 (Catalog # ES301) is supplied lyophilized with Tris buffer at pH 8.0 and maintains full functional activity for 12 months from the date of receipt when stored unopened at < -20°C . In contrast, unlabeled GDP-fucose (disodium salt) is typically recommended for storage at -20°C but exhibits hydrolysis sensitivity at neutral pH, with documented degradation to GMP and fucose-1-phosphate over weeks in solution . The Cy5 conjugation confers protection against the spontaneous hydrolytic cleavage that limits the shelf life of the native nucleotide sugar, as the C6-modified fucose moiety resists the glycosidic bond cleavage that occurs in unmodified GDP-fucose [1].

Reagent stability Procurement Quality control Long-term storage

Direct Live-Cell Glycan Imaging Without Membrane Permeabilization or Cytotoxic Reagents

GDP-Fucose-Cy5 can be introduced to live HeLa cells for direct cell-surface glycan imaging without fixation or permeabilization . In the published protocol, HeLa cells were incubated with GDP-Cy5-Fucose and recombinant FUT9 for 60 min at 37°C, followed by washing and immediate fluorescence microscopy . This capability is not shared by GDP-azido-fucose click chemistry approaches, which require copper(I) catalysts that are cytotoxic and incompatible with viable cell maintenance [1]. Alternative metabolic labeling with azido-fucose analogs (e.g., 6-alkynyl fucose) requires 24–48 hour incubation for cellular uptake and salvage pathway conversion, precluding acute, short-term labeling experiments [2].

Live-cell imaging Cell surface glycans Real-time monitoring Glycocalyx

Optimal Research and Industrial Applications for GDP-Fucose-Cy5 Based on Validated Performance Advantages


High-Throughput Screening of Fucosyltransferase Inhibitors

The one-step, 60-minute direct labeling protocol with GDP-Fucose-Cy5 enables plate-based fluorescence readouts without secondary detection reagents, making it ideal for screening compound libraries against FUT8 (implicated in cancer metastasis and antibody effector function) or FUT9 [1]. The broad compatibility across five FUT enzymes allows a single reagent to support multiple target screens, reducing inventory complexity and cross-assay variability [2].

Multiplexed Glycan Profiling of Therapeutic Antibodies

The far-red emission of GDP-Fucose-Cy5 (649/671 nm) combined with CMP-Cy3-sialic acid (ex/em ~550/570 nm) permits simultaneous assessment of core fucosylation (by FUT8) and sialylation status on therapeutic IgGs in a single SDS-PAGE lane, providing direct quantification of critical quality attributes for biosimilar development and manufacturing consistency .

Real-Time Live-Cell Imaging of Glycocalyx Dynamics

GDP-Fucose-Cy5 can be applied directly to living cells with exogenous fucosyltransferase, achieving cell-surface glycan labeling within 60 minutes without the cytotoxicity of copper catalysts or the 24–48 hour delay of metabolic incorporation . This enables acute monitoring of glycan redistribution during cell migration, immune synapse formation, or receptor activation [3].

Glycoengineering and In Vitro Glycan Remodeling

GDP-Fucose-Cy5 serves as a donor substrate for enzymatic remodeling of glycoproteins, allowing researchers to introduce a fluorescent fucose residue at specific linkage positions (α1-2, α1-3, α1-6) using the appropriate FUT enzyme [4]. This approach generates fluorescently tagged glycoconjugates for downstream binding studies, lectin array analysis, or receptor interaction assays without the need for antibody-based detection [5].

Technical Documentation Hub

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